trans-Cephalosporin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La trans-Céphalosporine est un membre de la famille des céphalosporines, qui sont des antibiotiques à large spectre appartenant à la classe des β-lactamines. Ces antibiotiques sont connus pour leur efficacité contre un large éventail d'infections bactériennes, y compris celles causées par des bactéries à Gram positif et à Gram négatif . Les céphalosporines sont dérivées du champignon Acremonium chrysogenum et sont largement utilisées en milieu clinique en raison de leurs puissantes propriétés antibactériennes .

Méthodes De Préparation

La synthèse de la trans-Céphalosporine implique plusieurs étapes, à partir du composé naturel céphalosporine C. La voie biosynthétique comprend la conversion de la céphalosporine C en acide 7-amino-céphalosporanique (7-ACA), qui sert de composé de base pour la production de diverses céphalosporines semi-synthétiques . Les méthodes de production industrielle impliquent souvent des procédés de fermentation utilisant le champignon Acremonium chrysogenum, suivis de modifications chimiques pour améliorer les propriétés antibiotiques .

Analyse Des Réactions Chimiques

La trans-Céphalosporine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes, tandis que la réduction peut produire des alcools .

Applications de la recherche scientifique

La trans-Céphalosporine a un large éventail d'applications en recherche scientifique. En chimie, elle est utilisée comme composé modèle pour étudier les antibiotiques β-lactamines et leurs mécanismes d'action . En biologie, elle est utilisée pour étudier les mécanismes de résistance bactérienne et le développement de nouveaux antibiotiques . En médecine, la trans-Céphalosporine est utilisée pour traiter diverses infections bactériennes, notamment les infections des voies respiratoires, les infections urinaires et les infections cutanées . Dans l'industrie, elle est utilisée dans la production d'autres dérivés de céphalosporines et comme étalon pour le contrôle qualité .

Mécanisme d'action

Le mécanisme d'action de la trans-Céphalosporine implique l'inhibition de la synthèse de la paroi cellulaire bactérienne. Elle se lie aux protéines de liaison à la pénicilline (PBP) sur la membrane cellulaire bactérienne, empêchant la réticulation des chaînes de peptidoglycane, qui sont essentielles à l'intégrité de la paroi cellulaire . Cela conduit à un affaiblissement de la paroi cellulaire et finalement à la lyse de la cellule bactérienne . Les cibles moléculaires de la trans-Céphalosporine comprennent diverses PBP, et les voies impliquées sont celles liées à la biosynthèse de la paroi cellulaire .

Applications De Recherche Scientifique

Trans-Cephalosporin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying β-lactam antibiotics and their mechanisms of action . In biology, it is used to investigate bacterial resistance mechanisms and the development of new antibiotics . In medicine, this compound is used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections . In industry, it is used in the production of other cephalosporin derivatives and as a standard for quality control .

Mécanisme D'action

The mechanism of action of trans-Cephalosporin involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity . This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell . The molecular targets of this compound include various PBPs, and the pathways involved are those related to cell wall biosynthesis .

Comparaison Avec Des Composés Similaires

La trans-Céphalosporine est unique parmi les céphalosporines en raison de ses caractéristiques structurales spécifiques et de son spectre d'activité. Des composés similaires comprennent d'autres céphalosporines comme la céfalexine, la céfuroxime, la céfaclor, la céfixime et la céfpodoxime . Chacun de ces composés a ses propres propriétés uniques et son propre spectre d'activité, mais ils partagent tous le mécanisme commun d'inhibition de la synthèse de la paroi cellulaire bactérienne . La trans-Céphalosporine se distingue par son efficacité spécifique contre certaines souches bactériennes résistantes .

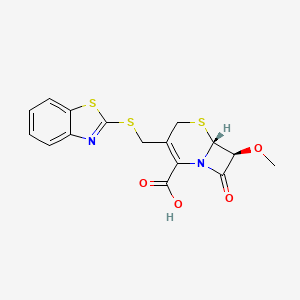

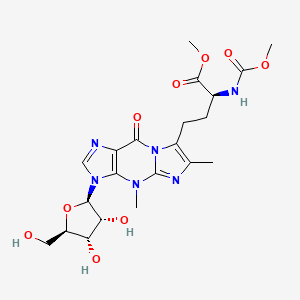

Propriétés

Formule moléculaire |

C16H14N2O4S3 |

|---|---|

Poids moléculaire |

394.5 g/mol |

Nom IUPAC |

(6R,7S)-3-(1,3-benzothiazol-2-ylsulfanylmethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H14N2O4S3/c1-22-12-13(19)18-11(15(20)21)8(6-23-14(12)18)7-24-16-17-9-4-2-3-5-10(9)25-16/h2-5,12,14H,6-7H2,1H3,(H,20,21)/t12-,14+/m0/s1 |

Clé InChI |

DDIGEYGVQXHQTC-GXTWGEPZSA-N |

SMILES isomérique |

CO[C@@H]1[C@@H]2N(C1=O)C(=C(CS2)CSC3=NC4=CC=CC=C4S3)C(=O)O |

SMILES canonique |

COC1C2N(C1=O)C(=C(CS2)CSC3=NC4=CC=CC=C4S3)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1,1,1-trifluoro-2-methylpropan-2-yl) N-[(1S,4R,6S,7Z,11R,13R,14S,18R)-13-ethyl-18-[7-fluoro-6-(trideuteriomethoxy)isoquinolin-1-yl]oxy-11-methyl-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B12426057.png)

![2-[(E,3E)-3-(3,3-dimethyl-1-tetradecylindol-2-ylidene)prop-1-enyl]-1-docosyl-3,3-dimethylindol-1-ium;iodide](/img/structure/B12426064.png)

![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12426122.png)

![(8R,10R,14R)-12-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12426128.png)